4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 g/mol . It is a white to orange crystalline solid that is insoluble in water and sensitive to light . This compound is notable for its applications in medicinal chemistry and as a pharmaceutical intermediate .
Mechanism of Action
Target of Action
It is known to serve as a scaffold for developing potent kinase inhibitors , which play a crucial role in signal transduction pathways within cells.
Mode of Action
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These interactions can lead to changes in the function of the target proteins, thereby altering cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 279.47 . It is a solid compound that should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Molecular Mechanism
It is known that pyrrolo[2,3-d]pyrimidine derivatives have shown promising biological activities . For instance, some compounds have shown to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method is as follows :
- Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (8.0 g, 52.32 mmol) in dimethylformamide (DMF, 40 mL).
- Add N-iodosuccinimide (NIS, 15.7 g, 57.55 mmol) at 0°C.
- Stir the mixture at room temperature overnight.
- Add 200 mL of saturated sodium thiosulfate (Na2S2O3) solution.
- Filter the mixture, wash with water three times, and dry under vacuum to obtain the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic substitution reactions: These reactions involve the replacement of an atom or group in the molecule with an electrophile.
Nucleophilic aromatic substitution: This reaction involves the substitution of an aromatic hydrogen with a nucleophile.
Suzuki coupling reactions: These reactions involve the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens and Lewis acids.
Nucleophilic aromatic substitution: Typical reagents are nucleophiles such as amines or thiols.
Suzuki coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.
Scientific Research Applications
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is widely used in scientific research due to its versatile chemical properties :
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is employed as a pharmaceutical intermediate in the synthesis of various therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-iodo-7-deazapurine: Similar in structure but differs in the position of the chlorine and iodine atoms.
4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine: Another structural isomer with different reactivity and applications.
Uniqueness
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a scaffold for kinase inhibitors highlights its importance in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCQXONDPOVIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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